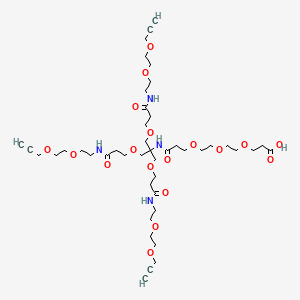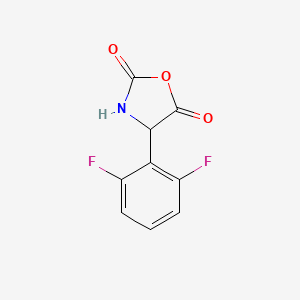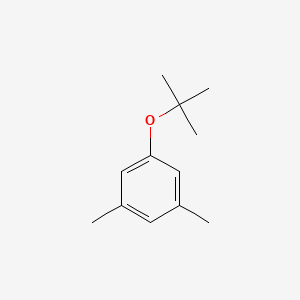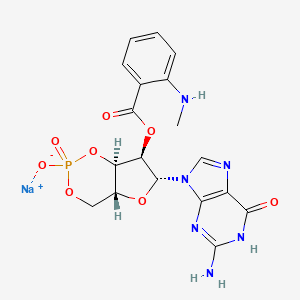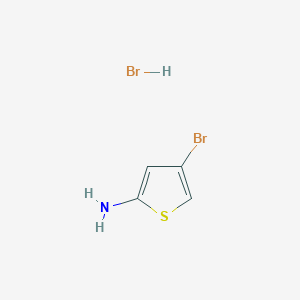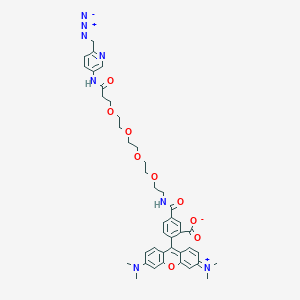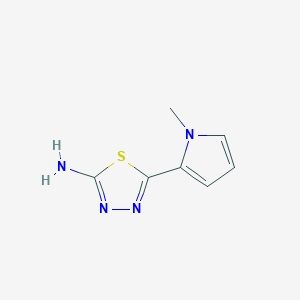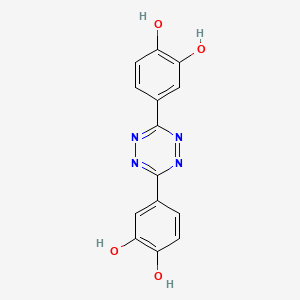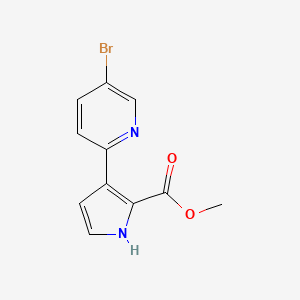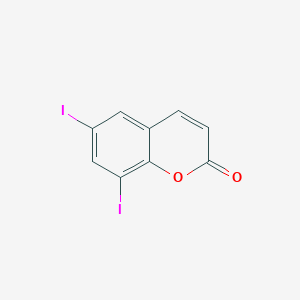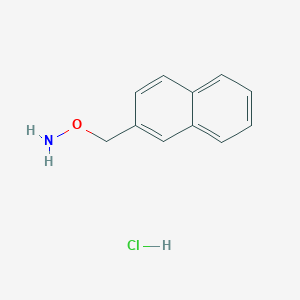
O-(2-Naphthylmethyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Naphthylmethyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . This compound is known for its unique reactivity and selectivity, making it a valuable asset in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Naphthylmethyl)hydroxylamine Hydrochloride typically involves the reaction of 2-naphthylmethyl chloride with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: O-(2-Naphthylmethyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and various substituted hydroxylamine compounds .
Scientific Research Applications
O-(2-Naphthylmethyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which O-(2-Naphthylmethyl)hydroxylamine Hydrochloride exerts its effects involves its ability to act as a nucleophile, participating in various chemical reactions . The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of stable intermediates and products . This reactivity is crucial for its applications in synthetic chemistry and pharmaceutical development .
Comparison with Similar Compounds
Methoxyamine Hydrochloride (O-Methylhydroxylamine Hydrochloride): This compound is similar in structure but has a methoxy group instead of a naphthylmethyl group.
Ethoxyamine Hydrochloride (O-Ethylhydroxylamine Hydrochloride): Similar to methoxyamine but with an ethoxy group.
Uniqueness: O-(2-Naphthylmethyl)hydroxylamine Hydrochloride is unique due to its naphthylmethyl group, which imparts distinct reactivity and selectivity compared to other hydroxylamine derivatives . This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
O-(naphthalen-2-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8,12H2;1H |
InChI Key |
IYYMWPYFQWGAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


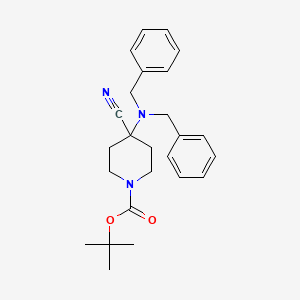
![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)
